2-(4-Methoxyphenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline
CAS No.:
Cat. No.: VC15182069
Molecular Formula: C17H14N4OS
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N4OS |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline |
| Standard InChI | InChI=1S/C17H14N4OS/c1-22-12-9-7-11(8-10-12)15-19-16-13-5-3-4-6-14(13)18-17(23-2)21(16)20-15/h3-10H,1-2H3 |
| Standard InChI Key | JXMFEGSOZJBYJE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3SC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 2-(4-methoxyphenyl)-5-methylsulfanyl- triazolo[1,5-c]quinazoline, underscores its fused heterocyclic architecture. Key structural attributes include:
-
Triazolo[1,5-c]quinazoline core: A bicyclic system combining a triazole ring (positions 1–3) and a quinazoline moiety (positions 4–11).
-
4-Methoxyphenyl group: Attached at position 2, this substituent enhances electron density and steric bulk, influencing receptor binding .
-
Methylthio group: At position 5, this moiety contributes to hydrophobic interactions and metabolic stability.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₄N₄OS | |
| Molecular Weight | 322.4 g/mol | |
| logP | 3.6 (estimated) | |
| Hydrogen Bond Acceptors | 5 | |
| Polar Surface Area | 36.09 Ų | |
| SMILES | COC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3SC |
The stereochemistry is achiral, simplifying synthetic routes and reducing enantiomer-related variability .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from 4-hydrazinoquinazoline or its precursors. A representative pathway includes:
-
Cyclization: 4-Hydrazinoquinazoline undergoes cyclization with nitrous acid to form the triazolo[1,5-c]quinazoline core .
-
Functionalization:
-
The 4-methoxyphenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution.
-
Methylthio incorporation is achieved through alkylation with methyl iodide or displacement reactions using potassium thioacetate.
-
Key Reaction:
Structural Analogues
Modifications at positions 2 and 5 have been explored to optimize bioactivity:
-
Position 2: Replacement of methoxyphenyl with morpholine (e.g., 4-(2-(2-methyl- triazolo[1,5-c]quinazolin-5-ylthio)ethyl)morpholine) improves solubility but reduces anticancer potency .
-
Position 5: Substituting methylthio with ethylthio enhances antimicrobial activity but increases logP, compromising bioavailability .
Biological Activities and Mechanisms
Anticancer Properties
In vitro studies demonstrate potent activity against leukemia (CCRF-CEM, MOLT-4) and solid tumors (SNB-75), with IC₅₀ values ranging from 1.0–10 μM . The mechanism involves:
-
EGFR Tyrosine Kinase Inhibition: Docking studies reveal competitive binding at the ATP site, akin to Gefitinib (ΔG = −8.2 kcal/mol) .
-
Apoptosis Induction: Upregulation of caspase-3 and PARP cleavage in HL-60 cells.
Table 2: Anticancer Activity Profile
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| CCRF-CEM (Leukemia) | 1.0 | EGFR inhibition, apoptosis | |
| SNB-75 (CNS Cancer) | 5.2 | Cell cycle arrest (G2/M phase) |
Antimicrobial Effects
The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 250 mg/L) and fungi (Candida albicans), attributed to:
-
Cell Wall Synthesis Disruption: Binding to penicillin-binding proteins (PBPs) .
-
Membrane Permeabilization: Interaction with ergosterol in fungal membranes.
Pharmacokinetic and Toxicological Considerations
ADME Profile
-
Absorption: High gastrointestinal absorption (Caco-2 permeability = 8.9 × 10⁻⁶ cm/s) due to moderate logP .
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the methylthio group to sulfoxide.
-
Excretion: Renal clearance (t₁/₂ = 4.2 h) predominates, with <5% fecal excretion.
Toxicity
Acute toxicity studies in rodents (LD₅₀ = 320 mg/kg) indicate dose-dependent hepatotoxicity, likely from reactive sulfoxide metabolites.
Therapeutic Applications and Future Directions
Oncology
Preclinical data support its use as a third-line therapy for EGFR-mutated non-small cell lung cancer (NSCLC), particularly in cases resistant to Osimertinib.
Infectious Diseases
Ongoing trials explore topical formulations for methicillin-resistant Staphylococcus aureus (MRSA) infections .
Challenges and Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume